Product packaging for (+)-Camphor-10-sulfonic acid(Cat. No.:CAS No. 5872-08-2)

(+)-Camphor-10-sulfonic acid

Cat. No.: B044096
CAS No.: 5872-08-2
M. Wt: 232.30 g/mol
InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N
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Description

Camphorsulfonic Acid (CSA) is a highly valuable, enantiopure organocatalyst and resolving agent derived from natural camphor. Its primary research utility stems from its role as a strong, chiral Brønsted acid, enabling a wide range of stereoselective transformations. CSA is extensively employed in asymmetric synthesis for the activation of carbonyl compounds and imines, facilitating reactions such as Mukaiyama aldol reactions, Pictet-Spengler cyclizations, and other carbon-carbon bond-forming processes with high enantiocontrol. Furthermore, it serves as a powerful catalyst for the synthesis of chiral acetals and for the deprotection of silyl ethers and acetals under mild conditions. A significant application lies in its use as a resolving agent for the separation of racemic mixtures of amines and other basic compounds through diastereomeric salt formation. Its well-defined chiral scaffold provides a rigid, sterically biased environment that is critical for inducing high levels of enantioselectivity. Researchers value CSA for its commercial availability in both enantiomeric forms, (1R)-(-)- and (1S)-(+)-, allowing access to either chiral product series. With excellent solubility in organic solvents and thermal stability, it is a robust and versatile tool for methodological development in organic chemistry, pharmaceutical research, and materials science, particularly in the pursuit of novel chiral molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4S B044096 (+)-Camphor-10-sulfonic acid CAS No. 5872-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863113
Record name DL-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name d-Camphorsulfonic acid
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Vapor Pressure

0.00000007 [mmHg]
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CAS No.

5872-08-2, 3144-16-9
Record name (±)-Camphorsulfonic acid
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Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name DL-10-Camphorsulfonic acid
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Record name 2-oxobornane-10-sulphonic acid
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Preparation Methods

Camphorsulfonic acid can be prepared by the sulfonation of camphor with sulfuric acid and acetic anhydride . The reaction involves the following steps:

Scientific Research Applications

Organic Synthesis

Catalytic Role in Reactions

CSA is widely recognized for its catalytic properties in organic synthesis. It serves as a chiral catalyst and is utilized in various reactions:

  • Asymmetric Synthesis : CSA is employed in the asymmetric synthesis of compounds such as (–)-isooncinotine, a lactam derived from spermidine alkaloid. This application showcases CSA's ability to resolve chiral compounds effectively .
  • Diastereomeric Salt Resolution : CSA facilitates the resolution of diastereomeric salts, which is crucial for obtaining pure enantiomers in pharmaceutical applications .
  • Synthesis of Sulfonamides : Recent studies have demonstrated that CSA can be used to synthesize alkyl and aryl sulfonamides with high yields under mild conditions, further emphasizing its utility in drug development .

One-Pot Reactions

CSA has been successfully integrated into one-pot tandem reactions. For instance, a recent study showcased a CSA-mediated approach to synthesize functionalized indole and 2-quinolone derivatives from Ugi reactions, demonstrating the efficiency of CSA in streamlining complex synthetic pathways .

Material Science

Additive in Perovskite Solar Cells

In the field of material science, CSA has been investigated as an additive in perovskite solar cells. Research indicates that incorporating CSA into perovskite solutions enhances crystallization and improves the electrical properties of the resulting materials:

  • Crystallization Improvement : The addition of CSA leads to larger perovskite crystals, which can enhance charge mobility within the solar cells. Studies found that devices with CSA maintained performance levels comparable to reference cells without CSA at certain concentrations .
  • Performance Metrics : Perovskite solar cells containing up to 2 mg/mL of CSA exhibited similar or improved current density compared to control samples, while higher concentrations resulted in increased series resistance .

Pharmaceutical Applications

Role in Drug Formulation

CSA's properties make it valuable in pharmaceutical formulations. It acts as a stabilizing agent for certain drugs and enhances solubility:

  • Stabilization of Active Ingredients : The presence of CSA can improve the stability and solubility of active pharmaceutical ingredients (APIs), making it easier to formulate effective medications .
  • Quality Control : CSA is also used in analytical chemistry for determining concentrations of various compounds through techniques such as UV spectrophotometry, ensuring quality control in pharmaceutical manufacturing .

Case Studies

Application AreaStudy ReferenceKey Findings
Organic Synthesis Utilized as a chiral catalyst for asymmetric synthesis and diastereomeric salt resolution.
Material Science Improved crystallization and electrical properties in perovskite solar cells with optimal CSA concentrations.
Pharmaceutical Formulation Enhanced stability and solubility of APIs; used for quality control measures.

Mechanism of Action

The mechanism of action of camphorsulfonic acid involves its role as a strong acid and catalyst. It facilitates various chemical reactions by providing a proton source or acting as a Lewis acid. For example, in the sulfonation of camphor, it involves a retro-semipinacol rearrangement, deprotonation, and sulfonation of the alkene intermediate . In catalysis, it can activate carbonyl compounds for nucleophilic attack in aldol condensations and other reactions .

Comparison with Similar Compounds

Acidity and Catalytic Performance

CSA is a strong organic acid (pKₐ ~ 1.0) comparable to mineral acids like HCl but with distinct steric and chiral properties. Its efficacy as a catalyst or dopant is context-dependent:

Compound Acidity (pKₐ) Catalytic Role Key Advantages Limitations Reference
CSA ~1.0 Brønsted acid catalyst, dopant Chiral induction, solubility in organics Limited thermal stability above 150°C
HCl −8.0 Mineral acid catalyst High acidity, low cost Corrosive, non-chiral
Butanesulfonic Acid ~−2.0 HPLC counterion Low retention times for polar analytes Less effective for chiral resolutions
Diphenylphosphoric Acid (DPP) ~1.5 Depolymerization catalyst High thermal stability Non-chiral, higher cost

Key Findings :

  • In depolymerization of poly(1,3-dioxolane), CSA and DPP achieved >95% monomer recovery at 100–150°C, but CSA’s chiral structure enables additional applications in asymmetric synthesis .
  • In HPLC, CSA as a counterion reduced retention times (k’) for quinoline alkaloids compared to butanesulfonic acid, suggesting weaker ion-pair interactions .

Comparison with Other Catalysts :

  • Potassium dodecatungstocobaltate, an inorganic catalyst, achieved similar α-selectivity in glycosidation but required harsher conditions .
  • CSA outperformed HNO₃ and CH₃COOH in epoxide-opening reactions due to its balanced acidity and steric bulk .

Role in Materials Science

CSA’s sulfonate group enhances conductivity in polymers and perovskites:

Application Material Dopant Performance Metric Reference
Conductive polymers (PEDOT) CSA-doped PEDOT CSA Power factor: 45–60 µW/m·K²
Perovskite solar cells CSA-doped MAPbI₃ CSA PCE: 18.5% (vs. 16% undoped)
Polyaniline (PANI) fibers PANI-CSA CSA Hydrogen storage: 3.2 wt%

Comparison with Tosylic Acid :

  • Tosylic acid-doped PEDOT showed lower power factors (30–40 µW/m·K²) due to weaker charge-carrier mobility .

Comparison with Other Sulfonates :

  • Methanesulfonic acid lacks the camphor backbone, limiting its utility in chiral resolutions or antimicrobial complexation .

Biological Activity

Camphorsulfonic acid (CSA) is a versatile compound primarily recognized for its role as a dopant in conducting polymers and as a catalyst in organic synthesis. Its biological activity has garnered attention in various fields, including pharmaceuticals and materials science. This article explores the biological activity of CSA, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of Camphorsulfonic Acid

Camphorsulfonic acid is a sulfonic acid derivative of camphor, characterized by its strong acidity (pKa ≈ 1.2) and ability to form salts with various organic compounds. It is commonly used in the synthesis of polymers, particularly polyaniline, and in enhancing the solubility of poorly soluble drugs.

CSA exhibits several biological activities through different mechanisms:

  • Protonation of Functional Groups : The sulfonic group in CSA can protonate amine and imine groups, facilitating various chemical reactions, including polymerization and drug formulation.
  • Catalytic Activity : CSA serves as an effective catalyst in Friedel-Crafts reactions and other organic transformations, enhancing reaction rates and yields.
  • Drug Solubilization : By forming salts with poorly soluble drugs, CSA improves their solubility and bioavailability, which is crucial for therapeutic applications.

Case Study: Dapsone-Camphorsulfonic Acid Salt

A significant application of CSA is in the formation of salts with drugs to enhance solubility. For instance, dapsone, an antibiotic used for leprosy treatment, forms a salt with CSA that significantly increases its solubility at pH 1.2 compared to dapsone alone. This salt formation reduces the required dosage and associated side effects, making it a promising strategy for improving drug formulations .

1. Polyaniline Composites

Research indicates that CSA-doped polyaniline composites exhibit improved thermal stability and conductivity compared to those doped with hydrochloric acid alone. The use of CSA allows for better protonation of the polymer backbone, leading to enhanced electrical properties .

Composite Type Conductivity (S/cm) Thermal Stability
PANi/HClLowerModerate
PANi/CSAHigherImproved

2. Catalytic Reactions

CSA has been shown to catalyze various organic reactions effectively. For example, in a study on the alkylation of indolylmethanols, CSA provided high yields under mild conditions compared to other acids .

Catalyst Yield (%)
Camphorsulfonic Acid80
p-Toluenesulfonic Acid60
Sulfuric Acid62

3. Synthesis of Heterocyclic Compounds

CSA's role in synthesizing biologically significant heterocycles has been documented extensively. It facilitates the formation of oxindole derivatives, which are core structures in numerous natural products and pharmaceuticals .

Q & A

Q. How does solvent selection influence CSA-catalyzed reactions, and how can optimal conditions be determined?

CSA is widely used as a Brønsted acid catalyst in organic synthesis. In the synthesis of 2-phenyl-1H-benzimidazole derivatives, aqueous medium was identified as optimal due to enhanced reaction efficiency and yield (85–92%) compared to organic solvents like ethanol or acetonitrile (60–75%) . Methodology :

  • Screen solvents with varying polarities and proticities (e.g., water, ethanol, acetonitrile).
  • Monitor reaction progress via TLC or HPLC and quantify yields using techniques like 1H^1H NMR or GC-MS.
  • Prioritize solvents that stabilize intermediates (e.g., protonated aldehydes) while avoiding side reactions (e.g., hydrolysis).
    Reference Data: See Table II (solvent vs. yield) in .

Q. What spectroscopic methods are suitable for characterizing CSA and its derivatives?

CSA and its ammonium salts are commonly analyzed using circular dichroism (CD) spectroscopy due to their chiral centers. For example, 0.06% (w/v) d-10-ammonium CSA in water is prepared in a 0.2 mm cell for CD measurements to study conformational changes under varying conditions (e.g., pH, temperature) . Methodology :

  • Use CD spectroscopy to monitor chirality-dependent interactions (e.g., protein binding).
  • Calibrate instruments with standard CSA concentrations and validate with control experiments.
  • Couple with UV-Vis spectroscopy to correlate optical activity with electronic transitions.

Advanced Research Questions

Q. How does CSA chirality influence the synthesis of helical nanostructures in polymer chemistry?

Enantiomeric CSA (L- or R-forms) directs the helical handedness of polyaniline nanofibers. For instance, L-CSA produces left-handed helices, while R-CSA yields right-handed structures due to stereospecific interactions during polymerization. These helices further self-assemble into rope-like bundles, as confirmed by SEM and TEM . Methodology :

  • Synthesize polymers using enantiopure CSA (e.g., (1R)-(−)-CSA or (1S)-(+)-CSA).
  • Characterize helicity using polarized microscopy or X-ray crystallography.
  • Correlate molar ratios (CSA:aniline) with nanofiber morphology (e.g., 1:1 vs. 1:2 ratios).

Q. What mechanistic role does CSA play in acid-catalyzed reactions, and how can byproducts be mitigated?

CSA acts as a proton donor in reactions like benzylidene acetal formation. For example, it protonates benzaldehyde dimethyl acetal, facilitating selective protection of hydroxyl groups. Post-reaction, CSA is neutralized with triethylamine to prevent side reactions (e.g., over-acidification), with methanol as a byproduct . Methodology :

  • Track proton transfer using 1H^1H NMR or FT-IR to identify intermediates.
  • Optimize stoichiometry (e.g., 3 mol% CSA) and quenching agents (e.g., Et3_3N) via kinetic studies.
  • Analyze byproducts via GC-MS or HPLC and adjust reaction conditions (e.g., temperature, time).

Q. How can CSA derivatives be designed for asymmetric catalysis, and what stereoelectronic factors govern enantioselectivity?

Chiral 1,3-oxathiane catalysts derived from CSA enable asymmetric epoxidation of aldehydes. The oxygen atom in the oxathiane ring mediates stereoelectronic effects, with enantioselectivity independent of solvent but dependent on catalyst structure (e.g., acetaldehyde-derived oxathiane yields >90% ee) . Methodology :

  • Synthesize CSA-derived catalysts (e.g., 1,3-oxathianes) and test in model reactions (e.g., epoxidation).
  • Use computational tools (DFT) to analyze transition states and substituent effects.
  • Validate selectivity via chiral HPLC or X-ray diffraction.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported CSA reaction yields?

Discrepancies often arise from solvent purity, CSA enantiopurity, or measurement techniques. For example, benzimidazole synthesis yields vary by 10–15% across solvents (Table II in vs. other studies). Resolution Strategy :

  • Replicate experiments using standardized reagents (e.g., HPLC-grade solvents, ≥98% CSA).
  • Cross-validate yields via multiple analytical methods (e.g., NMR, elemental analysis).
  • Report detailed experimental protocols (molar ratios, temperature gradients) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Camphor-10-sulfonic acid
Reactant of Route 2
(+)-Camphor-10-sulfonic acid

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